1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea

Soluble epoxide hydrolase Enzyme inhibition EETs pharmacology

1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea (CAS 2034590-47-9) is a synthetic trisubstituted urea derivative (C20H31N3O2S, MW 377.55) featuring a 4-methoxyphenethyl pharmacophore linked to a tetrahydrothiophen-3-yl-piperidine moiety. It belongs to the class of piperidine-urea inhibitors of soluble epoxide hydrolase (sEH), a bifunctional enzyme encoded by the Ephx2 gene that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs).

Molecular Formula C20H31N3O2S
Molecular Weight 377.55
CAS No. 2034590-47-9
Cat. No. B3009699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
CAS2034590-47-9
Molecular FormulaC20H31N3O2S
Molecular Weight377.55
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3CCSC3
InChIInChI=1S/C20H31N3O2S/c1-25-19-4-2-16(3-5-19)6-10-21-20(24)22-14-17-7-11-23(12-8-17)18-9-13-26-15-18/h2-5,17-18H,6-15H2,1H3,(H2,21,22,24)
InChIKeyYEXMGCGMLSUSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea (CAS 2034590-47-9): Procurement-Grade Chemical Profile for Soluble Epoxide Hydrolase Research


1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea (CAS 2034590-47-9) is a synthetic trisubstituted urea derivative (C20H31N3O2S, MW 377.55) featuring a 4-methoxyphenethyl pharmacophore linked to a tetrahydrothiophen-3-yl-piperidine moiety. It belongs to the class of piperidine-urea inhibitors of soluble epoxide hydrolase (sEH), a bifunctional enzyme encoded by the Ephx2 gene that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) [1]. The compound is supplied primarily as a research reagent (typical purity 95%) for in vitro and in vivo pharmacological studies.

Why Generic Piperidine-Urea Analogs Cannot Substitute for CAS 2034590-47-9 in sEH-Targeted Studies


Trisubstituted urea inhibitors of sEH exhibit steep structure-activity relationships (SAR) wherein minor modifications to the urea N-substituents can shift potency by orders of magnitude and profoundly alter selectivity profiles against off-target enzymes such as cytochrome P450 isoforms and ion channels [1]. The tetrahydrothiophen-3-yl (thiolan-3-yl) substituent on the piperidine ring of CAS 2034590-47-9 introduces a sulfur-containing saturated heterocycle that is absent from common analogs bearing tetrahydropyran, cyclohexyl, or simple alkyl groups. This structural feature directly modulates target residence time, lipophilicity (LogP), and metabolic stability in ways that cannot be predicted from piperidine-urea analogs with oxygen-containing or carbocyclic substituents [2]. Generic interchange with a closely related analog (e.g., 1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea or 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea) would therefore risk irreproducible target engagement results and confounded in vivo efficacy readouts.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea (CAS 2034590-47-9)


sEH Inhibitory Potency (Ki) of CAS 2034590-47-9 versus Class-Average Reference Compounds in Recombinant Human Enzyme Assays

In a fluorescence resonance energy transfer (FRET)-based displacement assay using recombinant human sEH (baculovirus expression system), CAS 2034590-47-9 demonstrated an inhibition constant (Ki) of 1.40 nM [1]. This value places it among the sub-nanomolar to low-nanomolar potency tier characteristic of optimized piperidine-urea sEH inhibitors. For class-level context, the well-characterized piperidine-urea clinical candidate GSK2256294A exhibits a reported IC50 of approximately 0.02–0.03 nM on human sEH, whereas earlier generation urea inhibitors such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) show Ki values in the 3–10 nM range under comparable conditions [2]. Direct head-to-head data under a single experimental protocol against the closest structural analogs (e.g., the 4-trifluoromethoxyphenyl or tetrahydropyran-substituted congeners from the same patent series) remain unavailable in the public domain. The 1.40 nM Ki therefore represents the best available quantitative potency anchor for this compound and should be interpreted as class-competitive but not uniquely differentiable from the most optimized sEH inhibitors without additional selectivity or PK data.

Soluble epoxide hydrolase Enzyme inhibition EETs pharmacology

Structural Determinant of Target Residence Time: Tetrahydrothiophene versus Tetrahydropyran and Alkyl Substituents

The tetrahydrothiophen-3-yl (thiolan-3-yl) substituent in CAS 2034590-47-9 introduces a sulfur atom that is absent in the tetrahydropyran-4-yl, cyclohexyl, and methyl-substituted piperidine urea analogs described in the sEH patent literature [1]. The sulfur incorporation alters the electron density distribution and conformational flexibility of the piperidine N-substituent relative to oxygen-containing heterocycles. In a comprehensive SAR analysis of 4-substituted piperidine urea sEH inhibitors, it was demonstrated that the nature of the piperidine N-substituent (alkyl, cycloalkyl, heterocyclyl) significantly modulates target residence time (t1/2) and metabolic stability, with heteroatom-containing rings generally showing improved CYP450 selectivity profiles compared to purely carbocyclic analogs [2]. While no direct residence-time measurement for CAS 2034590-47-9 has been published, the presence of the sulfur-containing thiolan ring places it in a structurally distinct subclass from the more commonly explored tetrahydropyran-substituted ureas. This structural differentiation provides a rationale for selecting this compound when exploring sulfur-mediated effects on sEH binding kinetics.

Structure-activity relationship Target residence time sEH inhibitor design

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity Versus the 4-Trifluoromethoxyphenyl Analog

CAS 2034590-47-9 bears a 4-methoxyphenethyl urea substituent, which can be contrasted with the 4-trifluoromethoxyphenyl urea analog (BindingDB BDBM408978, Ki = 0.22 nM on human sEH) that appears in the same patent family [1]. The methoxy group (Hammett σp = −0.27) is electron-donating, whereas trifluoromethoxy (σp ≈ +0.35) is strongly electron-withdrawing. This difference in electronic character predicts a lower LogP for CAS 2034590-47-9 compared to its trifluoromethoxy congener (calculated LogP difference estimated at approximately 0.8–1.2 log units lower based on fragment-based contributions of –OCH3 vs. –OCF3) [2]. Lower lipophilicity is generally associated with reduced non-specific protein binding, lower volumes of distribution, and potentially improved aqueous solubility, although it may also reduce membrane permeability. No experimentally determined LogP, solubility, or plasma protein binding data for CAS 2034590-47-9 have been publicly disclosed; the above represents a calculated structural inference.

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Availability and Sourcing Reliability for CAS 2034590-47-9 Compared to Competing sEH Chemical Probes

As of the current procurement landscape, widely used sEH inhibitors such as TPPU (N-[1-(1-oxopropyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]urea, CAS 1222780-33-7) and AUDA (CAS 479413-70-2) are available from multiple commercial vendors, whereas CAS 2034590-47-9 is carried by a limited number of specialized research chemical suppliers [1]. This restricted supply chain means that for laboratories requiring a piperidine-urea sEH inhibitor with a tetrahydrothiophene-modified piperidine for SAR differentiation from TPPU (which bears a propionylpiperidine group), CAS 2034590-47-9 represents one of the few commercially accessible options that combines a sulfur-containing heterocycle on the piperidine nitrogen with a 4-methoxyphenethyl urea tail. No formal comparative stability, solubility, or formulation data are publicly available to benchmark its handling characteristics against those of TPPU or AUDA.

Chemical procurement Research reagent supply sEH tool compounds

Recommended Application Scenarios for 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea (CAS 2034590-47-9)


In Vitro sEH Target Engagement and SAR Profiling

CAS 2034590-47-9 is suited for recombinant human sEH inhibition assays (FRET-based or radiometric) to benchmark potency (Ki = 1.40 nM) against reference inhibitors such as AUDA and TPPU [1]. Its tetrahydrothiophene substituent provides a sulfur-containing comparator for SAR studies investigating heteroatom effects on binding kinetics relative to oxygen-containing (tetrahydropyran) and carbocyclic (cyclohexyl) analogs from the same patent chemical series [2].

In Vivo Rodent Pharmacology: Peripheral sEH Target Engagement

The predicted lower lipophilicity of the 4-methoxyphenethyl substituent (relative to the 4-trifluoromethoxyphenyl analog) suggests CAS 2034590-47-9 may exhibit reduced CNS penetration, making it a candidate for studies requiring peripheral sEH inhibition without confounding central nervous system effects. Researchers should independently validate plasma and tissue exposure, as experimental pharmacokinetic data for this compound remain unpublished [1].

Focused Chemical Library Expansion in sEH Drug Discovery Programs

CAS 2034590-47-9 serves as a purchasable building block for library enumeration around the tetrahydrothiophene-piperidine-urea scaffold. Its commercial availability, albeit from a limited vendor base, enables rapid acquisition for hit-to-lead optimization campaigns where sulfur-containing heterocycles are being explored to improve CYP selectivity profiles over oxygen-containing analogs [1].

Cross-Validation of sEH Inhibitor Assay Platforms

Given its well-defined low-nanomolar Ki on recombinant human enzyme, CAS 2034590-47-9 can function as a positive control compound when transitioning between FRET-based, radiometric, and cell-based sEH activity assays, provided that inter-assay variability is calibrated against a common reference inhibitor such as TPPU [1].

Quote Request

Request a Quote for 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.